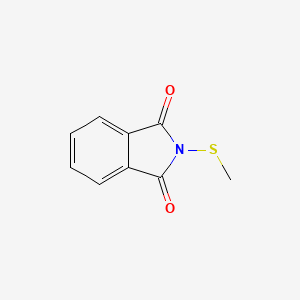

2-(Methylthio)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-methylsulfanylisoindole-1,3-dione |

InChI |

InChI=1S/C9H7NO2S/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 |

InChI Key |

WTLUQUPRKDCBHG-UHFFFAOYSA-N |

Canonical SMILES |

CSN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)isoindoline-1,3-dione (CAS 40167-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)isoindoline-1,3-dione, also known as N-(methylthio)phthalimide, is a stable, solid reagent that serves as an efficient electrophilic methylthiolating agent.[1] Its utility lies in the introduction of the methylthio (-SMe) group into a variety of organic molecules. The incorporation of a methylthio moiety can significantly influence a compound's biological activity and pharmacokinetic properties, making this reagent a valuable tool in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its practical use in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 40167-20-2 | [1] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| IUPAC Name | 2-(methylsulfanyl)isoindole-1,3-dione | [1] |

| Synonyms | N-(Methylthio)phthalimide, N-(methylthio)phthalimide 97 | [1] |

| Appearance | White to light yellow powder or crystals | |

| Solubility | Moderately soluble in organic solvents |

Spectroscopic Data for Characterization:

The identity and purity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbonyl, aromatic, and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the imide functionality.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound

Reaction Scheme:

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

Phthalimide

-

Methanesulfenyl chloride (or a suitable precursor for its in situ generation, such as dimethyl disulfide and sulfuryl chloride)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with phthalimide (1.0 equivalent) and anhydrous dichloromethane.

-

Base Addition: The suspension is cooled to 0 °C in an ice bath, and anhydrous triethylamine (1.1 equivalents) is added dropwise via a syringe.

-

Sulfenyl Chloride Addition: A solution of methanesulfenyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) or by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is crucial as sulfenyl chlorides are sensitive to moisture.

-

Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Reactivity and Mechanistic Insights

The primary utility of this compound stems from its ability to act as an electrophilic methylthiolating agent. The nitrogen-sulfur (N-S) bond is polarized, rendering the sulfur atom susceptible to nucleophilic attack.

General Reaction Mechanism:

Figure 2: Nucleophilic attack on the sulfur atom of this compound.

Reactions with Nucleophiles:

-

Carbon Nucleophiles: this compound reacts with a variety of carbon-based nucleophiles.

-

Indoles: As a key application, it is used for the regioselective methylthiolation of indoles at the C3 position.[1]

-

Enolates and Enamines: It is expected to react with enolates and enamines to produce α-methylthiolated carbonyl compounds and β-methylthiolated enamines, respectively.

-

Organometallic Reagents: Reactions with Grignard reagents and organolithium compounds can also lead to the formation of thioethers.

-

-

Heteroatom Nucleophiles:

-

Thiols: The reaction with thiols would likely result in the formation of unsymmetrical disulfides.

-

Amines and Alcohols: While less common, reactions with amines and alcohols could potentially occur under specific conditions to form sulfenamides and sulfenates, respectively.

-

Applications in Research and Drug Development

The ability to introduce a methylthio group into organic molecules makes this compound a valuable reagent in several areas:

-

Medicinal Chemistry: The phthalimide moiety itself is a well-established pharmacophore found in a variety of therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[2] The introduction of a methylthio group can be a strategic modification in drug design to modulate potency, selectivity, and metabolic stability.

-

Agrochemicals: The development of novel fungicides and insecticides often involves the incorporation of sulfur-containing functional groups. N-thioimides and their derivatives have been explored in agricultural chemistry.

-

Organic Synthesis: As a stable and easy-to-handle solid, this compound offers a convenient alternative to gaseous and highly reactive methylthiolating agents like methylsulfenyl chloride.[1] This makes it a practical choice for complex molecule synthesis where mild reaction conditions are required.

Illustrative Application: Methylthiolation of Indole

The following protocol demonstrates the utility of this compound in the C3-methylthiolation of indole.[1]

Reaction Workflow:

Figure 3: Workflow for the methylthiolation of indole.

Detailed Protocol:

-

To a solution of indole (1.0 mmol) in dichloromethane (10 mL), add this compound (1.1 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(methylthio)indole.[1]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical reagents should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the provided search results, safety precautions can be inferred from data on structurally related phthalimide derivatives.[3][4][5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3][4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Hazard Identification (based on related compounds):

Conclusion

This compound is a valuable and versatile reagent for the electrophilic introduction of a methylthio group into organic molecules. Its stability, ease of handling, and reactivity with a range of nucleophiles make it an attractive tool for researchers in organic synthesis, medicinal chemistry, and drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to effectively and safely utilize this reagent in their research endeavors.

References

-

This compound | C9H7NO2S | CID 4101460. PubChem. Available at: [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. Available at: [Link]

Sources

- 1. This compound | C9H7NO2S | CID 4101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicea.com [chemicea.com]

- 5. fishersci.com [fishersci.com]

A Guide to Electrophilic Sulfur Reagents in Modern Organic Synthesis

This document provides an in-depth technical exploration of electrophilic sulfur reagents, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, this guide delves into the mechanistic underpinnings, practical considerations, and strategic applications of these powerful synthetic tools. Our focus is on the "why"—the causality behind reagent choice, reaction conditions, and the successful construction of complex organosulfur compounds.

The Core Concept: Umpolung of Sulfur Reactivity

In organic synthesis, sulfur is most commonly encountered as a nucleophile, typified by the reactivity of thiols and thiolates. The strategic use of electrophilic sulfur reagents inverts this classical reactivity pattern, a concept known as umpolung.[1] By rendering the sulfur atom electron-deficient, we unlock a vast landscape of carbon-sulfur bond-forming reactions that are crucial for synthesizing molecules with significant biological activity and utility as versatile chemical intermediates.[2][3] The electrophilic sulfur atom, formally a sulfenium cation (RS⁺) equivalent, can be attacked by a wide range of carbon and heteroatom nucleophiles, including enolates, silyl enol ethers, alkenes, and arenes.

A Survey of Key Electrophilic Sulfenylating Agents

The choice of the sulfenylating agent is paramount and is dictated by factors such as stability, reactivity, and the nature of the nucleophilic partner. The general structure of these reagents is R-S-X, where X is a good leaving group that facilitates the transfer of the electrophilic "RS⁺" moiety.

Sulfenyl Halides (R-S-Cl)

Sulfenyl chlorides are among the most reactive electrophilic sulfur sources. Their high reactivity, however, comes at the cost of poor stability and handling difficulty. They are often prepared and used in situ by reacting thiols with chlorinating agents like sulfuryl chloride (SO₂Cl₂). Their utility is often limited to simple substrates due to their aggressive nature, which can lead to side reactions.

N-(Thio)imides and Amides: The Bench-Stable Workhorses

To overcome the limitations of sulfenyl halides, a variety of more stable, crystalline, and easy-to-handle reagents have been developed. These are now the reagents of choice for most applications.

-

N-(Aryl/alkylthio)succinimides and -phthalimides: Reagents like N-(phenylthio)phthalimide (NPSP) are highly effective for the sulfenylation of a wide range of nucleophiles.[4][5] They offer a balance of reactivity and stability, making them ideal for organocatalytic and transition-metal-catalyzed processes. Their synthesis is straightforward from the corresponding thiol.[6]

-

N-Sulfenyl-N-alkylsulfonamides: This modular class of reagents has seen recent development, particularly in nickel-catalyzed reactions.[3][7] The electronic and steric properties of the sulfonamide leaving group can be fine-tuned to control reaction pathways, for instance, favoring a desired three-component coupling over side reactions.[3][7]

Thiosulfonates (R-S-SO₂R')

Benzenethiosulfonates are effective electrophilic sulfenylating agents, particularly in the stereoselective sulfenylation of sensitive substrates like enesulfinamides.[2][8][9] They provide a source of the sulfenyl group under relatively mild conditions.

Table 1: Comparison of Common Electrophilic Sulfenylating Agents

| Reagent Class | Example Structure | Key Characteristics | Typical Applications |

| Sulfenyl Halides | Ph-S-Cl | Highly reactive, often unstable, sensitive to moisture. | Reactions with robust nucleophiles. |

| N-(Thio)phthalimides | Ph-S-N(CO)₂C₆H₄ | Crystalline, stable, easy to handle, widely used.[6] | α-Sulfenylation of carbonyls, alkene functionalization.[4][10] |

| N-Sulfenylsulfonamides | Ph-S-N(Alkyl)SO₂Ar | Modular, tunable reactivity, suitable for catalysis.[3] | Nickel-catalyzed carbosulfenylation of alkenes.[7] |

| Thiosulfonates | Ph-S-SO₂Ph | Moderately reactive, good for stereoselective reactions. | Asymmetric synthesis of α-sulfenylated ketones.[2][8] |

Mechanistic Pathways: A Deeper Look

The mechanism of electrophilic sulfenylation is highly dependent on the nucleophile. Understanding these pathways is critical for controlling selectivity.

α-Sulfenylation of Carbonyl Compounds

The reaction with carbonyl compounds typically proceeds through an enol or enolate intermediate. In organocatalysis, for example, a chiral primary amine can react with a β-ketocarbonyl to form a chiral enamine, which then attacks the electrophilic sulfur reagent in a stereocontrolled manner.[5]

Caption: Catalytic cycle for enantioselective α-sulfenylation.

This enamine catalysis pathway provides excellent stereocontrol, avoiding the need for bulky ester groups that were previously required for high enantioselectivity with other catalyst systems.[5]

Sulfenofunctionalization of Alkenes

The reaction of an electrophilic sulfur reagent with an alkene proceeds via a cyclic thiiranium ion intermediate.[3][4] This three-membered ring is then opened by a nucleophile in an anti-fashion (Sₙ2-like), leading to overall anti-1,2-difunctionalization of the alkene. However, recent developments in nickel catalysis have enabled a unique syn-carbosulfenylation pathway, which proceeds through a directed migratory insertion mechanism and avoids the traditional thiiranium ion.[3][7][11]

Caption: General workflow for alkene sulfenofunctionalization.

The development of catalytic, enantioselective versions of this reaction has been a significant breakthrough. Chiral Lewis bases, such as BINAM-derived selenophosphoramides, can activate weakly electrophilic sulfur sources to form a cationic complex, which then transfers the sulfenium ion to the alkene to generate an enantioenriched thiiranium ion.[4]

Asymmetric Synthesis: The Frontier of Electrophilic Sulfenylation

Achieving high stereocontrol is a central goal in modern synthesis. Electrophilic sulfenylation has emerged as a powerful tool for constructing chiral sulfur-containing molecules, which are prevalent in pharmaceuticals and chiral ligands.[2]

Catalyst-Controlled Reactions

The most elegant approach to asymmetry involves the use of a substoichiometric amount of a chiral catalyst.

-

Chiral Lewis Base Catalysis: As mentioned, chiral Lewis bases can activate sulfur electrophiles. This strategy has been successfully applied to the α-sulfenylation of silyl enol ethers and the sulfenofunctionalization of alkenes.[4][10] A key challenge in developing these methods is identifying a sulfenylating agent that does not require Brønsted acid activation, which can be incompatible with sensitive substrates like silyl enol ethers.[10] N-phenylthiosaccharin was developed for this purpose.[10]

-

Chiral Phase-Transfer Catalysis: While not detailed in the provided context, this is another established strategy for asymmetric C-S bond formation.

-

Chiral Primary Amine Catalysis: This has proven highly effective for the direct α-sulfenylation of both cyclic and acyclic β-ketocarbonyls, proceeding via enamine catalysis with excellent enantioselectivities.[5]

Substrate-Controlled Reactions

An alternative strategy involves attaching a chiral auxiliary to the substrate, which directs the facial attack of the electrophilic sulfur reagent. A recent example involves the highly stereoselective electrophilic sulfenylation of β,β-disubstituted enesulfinamides.[2][8][9] This method allows for the asymmetric construction of challenging acyclic α,α-disubstituted α-sulfenylated ketimines, where by simply choosing the appropriate stereoisomer of the starting enesulfinamide, any of the four possible product stereoisomers can be accessed.[8][9][12]

Experimental Protocols: From Theory to Practice

A protocol is only as good as its reproducibility. The following represents a validated, step-by-step methodology for a key transformation.

Protocol: Enantioselective α-Sulfenylation of a β-Ketoester using a Chiral Primary Amine Catalyst

This protocol is adapted from the work of Cui, L. et al., which describes the α-sulfenylation of β-ketocarbonyls.[5]

Objective: To synthesize an enantioenriched α-phenylthio β-ketoester.

Materials:

-

β-Ketoester (e.g., ethyl 2-methylacetoacetate) (1.0 equiv)

-

N-(Phenylthio)phthalimide (1.1 equiv)

-

Chiral Primary Amine Catalyst (e.g., a derivative of 1,2-diphenylethylenediamine) (0.1 equiv)

-

Acid co-catalyst (e.g., Triflic acid, HOTf) (0.1 equiv)

-

Solvent (e.g., Chloroform, CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).

-

Solvent Addition: Add anhydrous chloroform (2.0 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Substrate Addition: Add the β-ketoester (1.0 mmol) to the flask.

-

Reagent Addition: Add N-(phenylthio)phthalimide (1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Seal the flask and stir the reaction at the designated temperature (e.g., 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-sulfenylated product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality and Rationale:

-

Catalyst System: The combination of a chiral primary amine and a Brønsted acid (HOTf) generates the active catalyst, which forms a chiral enamine with the substrate.[5]

-

Sulfur Source: N-(Phenylthio)phthalimide is chosen for its stability and because the phthalimide byproduct is easily separated during purification.[5]

-

Solvent: Chloroform is an effective solvent for this transformation, though others may be screened for optimization.

-

Stereocontrol: The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the sulfur electrophile, which is directed by the chiral environment of the catalyst.[5]

Conclusion and Future Outlook

The field of electrophilic sulfur chemistry continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic methods. The design of new, modular reagents like the N-sulfenyl-N-alkylsulfonamides allows for unprecedented control over complex, multi-component reactions.[3] Concurrently, the development of sophisticated chiral catalysts is pushing the boundaries of asymmetric C-S bond formation, enabling the synthesis of highly enantioenriched organosulfur compounds with remarkable precision.[4][13] As our mechanistic understanding deepens, we can expect the development of even more powerful strategies for incorporating sulfur into complex molecules, further empowering drug discovery and materials science.

References

-

Yisimayili, N., Li, Z. F., Liu, T., & Lu, C. D. (2024). Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines. Organic Letters, 26(28), 5978–5983. [Link]

-

Zhu, D., Mu, T., Li, Z. L., & Chen, Z. M. (2025). Development of catalytic enantioselective electrophilic sulfenylation reactions for synthesis of chiral organosulfur compounds. Angewandte Chemie International Edition. (Note: This is a future publication cited in a diagram, specific details may vary). [Link]

-

Denmark, S. E., et al. (2011). Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances. Accounts of Chemical Research. (This is a review, the initial report is cited within). [Link]

-

Cui, L., You, Y., Mi, X., & Luo, S. (2018). Catalytic enantioselective α-sulfenylation of β-ketocarbonyls by chiral primary amines. Organic & Biomolecular Chemistry, 16(25), 4584-4588. [Link]

-

ACS Publications. (2024). Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines. Organic Letters. [Link]

-

Synfacts. (2022). Enantioselective Catalytic Sulfenofunctionalization of Nonactivated Cyclic and (Z)-Alkenes. Thieme. [Link]

-

Denmark, S. E., & Wang, H. (2014). Catalytic, enantioselective sulfenylation of ketone-derived enoxysilanes. Journal of the American Chemical Society, 136(39), 13874-13883. [Link]

-

PubMed. (2024). Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines. National Library of Medicine. [Link]

-

ACS Publications. (2024). Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines. Organic Letters. [Link]

-

Wei, Y., Gao, W., Chang, H., & Jiang, X. (2022). Recent Advances in thiolation via sulfur electrophiles. Organic Chemistry Frontiers, 9(22), 6235-6264. [Link]

-

Li, Z. Q., Cao, Y., Kang, T., & Engle, K. M. (2022). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. Journal of the American Chemical Society, 144(17), 7577–7583. [Link]

-

Li, J., et al. (2022). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv. [Link]

-

ResearchGate. (2024). Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines. Request PDF. [Link]

-

ResearchGate. (2022). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. [Link]

-

ResearchGate. (n.d.). Commonly used electrophilic sulfur reagents (a) and general method for their preparation. [Link]

-

ACS Publications. (2022). Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

-

Request PDF. (n.d.). A Versatile, Electrophilic Reagent for Monofluoromethylthiolation. [Link]

-

Bull, J. A. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(31), 8918-8928. [Link]

-

ChemRxiv. (2021). Electrophilic Sulfur Reagent Design Enables Catalytic syn-Carbosulfenylation of Unactivated Alkenes. [Link]

-

Begley, T. P. (Ed.). (2020). C–S Bond Formations in Primary and Secondary Metabolism. In The Chemical Biology of Sulfur. Royal Society of Chemistry. [Link]

-

Olofsson, B., & Wirth, T. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions. Angewandte Chemie International Edition, 59(20), 7808-7811. [Link]

-

Moore, B. S., & Fenical, W. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(42), 16573-16577. [Link]

-

ResearchGate. (2021). Electrophilic Sulfur Reagent Design Enables Catalytic syn-Carbosulfenylation of Unactivated Alkenes. [Link]

-

ResearchGate. (n.d.). Sulfur source in C–S bond formation. [Link]

-

Reusch, W. (n.d.). Nucleophilicity of Sulfur Compounds. Michigan State University Chemistry Department. [Link]

-

ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. [Link]

-

Parvez, S., et al. (2011). Sulfenic acid chemistry, detection and cellular lifetime. Free Radical Biology and Medicine, 51(1), 1-21. [Link]

-

Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [Link]

-

Ellman, J. A., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis. [Link]

-

Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

Sources

- 1. Recent advances in thiolation via sulfur electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic enantioselective α-sulfenylation of β-ketocarbonyls by chiral primary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines [organic-chemistry.org]

- 9. Stereoselective Electrophilic Sulfenylation of β,β-Disubstituted Enesulfinamides: Asymmetric Construction of Less Accessible Acyclic α,α-Disubstituted α-Sulfenylated Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic, enantioselective sulfenylation of ketone-derived enoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Methylthio)isoindoline-1,3-dione in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)isoindoline-1,3-dione, a compound of interest in contemporary chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in various experimental settings.

Introduction: The Significance of this compound and its Solubility Profile

This compound, also known as N-(Methylthio)phthalimide, belongs to the isoindoline-1,3-dione class of compounds. This family of molecules is a cornerstone in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, analgesic, and antitumor properties[1][2][3][4]. The specific incorporation of a methylthio (-SCH3) group introduces unique electronic and steric properties that can modulate biological activity and physicochemical parameters.

A thorough understanding of a compound's solubility is paramount for its successful application in drug development and synthetic chemistry. Solubility dictates the choice of solvents for reaction media, purification techniques such as recrystallization and chromatography, and formulation strategies for in vitro and in vivo studies. An accurate solubility profile is therefore not merely a data point but a critical parameter that influences the entire lifecycle of a research and development project.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H7NO2S | PubChem[5] |

| Molecular Weight | 193.22 g/mol | PubChem[5] |

| Appearance | (Expected) Crystalline solid | General knowledge of similar compounds |

| Polarity | Moderately polar | Inferred from structure |

The structure of this compound features a nonpolar aromatic ring system and a polar imide group, along with a moderately polar methylthio substituent. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Expected Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, we can infer its likely solubility based on the behavior of structurally similar compounds, such as 2-(Phenylthio)isoindoline-1,3-dione, which is known to be soluble in organic solvents like ethanol and methylene chloride[6]. The following table presents expected solubility ranges at ambient temperature (20-25 °C), categorized for practical laboratory use.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Category | Estimated Solubility Range (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Very Soluble | > 100 | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 | Similar to DMSO, a polar aprotic solvent widely used for compounds with moderate to low solubility in other solvents. |

| Dichloromethane (DCM) | 9.1 | Soluble | 10 - 50 | A versatile solvent of intermediate polarity, commonly used in the synthesis and purification of isoindoline-1,3-dione derivatives[7]. |

| Acetone | 20.7 | Soluble | 10 - 50 | A polar aprotic solvent effective for moderately polar compounds. |

| Ethyl Acetate (EtOAc) | 6.0 | Sparingly Soluble | 1 - 10 | A moderately polar solvent; its use in chromatography for similar compounds suggests some degree of solubility[7]. |

| Ethanol (EtOH) | 24.6 | Sparingly Soluble | 1 - 10 | A polar protic solvent; the phenylthio analog shows solubility, suggesting the methylthio derivative will as well[6]. |

| Methanol (MeOH) | 32.7 | Sparingly Soluble | 1 - 10 | A polar protic solvent, likely to show similar behavior to ethanol. |

| Toluene | 2.4 | Slightly Soluble | 0.1 - 1 | A nonpolar aromatic solvent; solubility is expected to be limited due to the polar imide group. |

| n-Hexane | 1.9 | Insoluble | < 0.1 | A nonpolar aliphatic solvent, often used as an anti-solvent for recrystallization of isoindoline-1,3-dione derivatives[7]. |

| Water | 80.1 | Insoluble | < 0.1 | The largely organic and nonpolar character of the molecule, along with the insolubility of its phenylthio analog, suggests very poor aqueous solubility[6]. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is a robust and reliable approach for determining the solubility of this compound in various organic solvents. This protocol is based on the "excess solid" method, which is a common and accurate technique[8].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Self-Validating System and Causality

-

Trustworthiness: The use of a calibration curve with known standards provides a self-validating system for the analytical measurement. The linearity of the calibration curve (R² > 0.99) ensures the accuracy of the concentration determination.

-

Expertise & Experience: The choice of the "excess solid" method is deliberate. It ensures that the solution is truly saturated, which is a common pitfall in solubility measurements[8]. The 24-48 hour equilibration time is based on experience with similar compounds to ensure that the dissolution process has reached a true thermodynamic equilibrium. The use of HPLC is preferred over gravimetric methods for its high sensitivity and specificity, allowing for accurate measurements even for sparingly soluble compounds[8].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on chemical structure with a detailed and robust experimental protocol, researchers can confidently handle this compound in their synthetic and drug discovery endeavors. The provided data and methodologies are intended to serve as a valuable resource for optimizing reaction conditions, purification strategies, and formulation development.

References

-

This compound | C9H7NO2S | CID 4101460 - PubChem. National Center for Biotechnology Information. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

2-(Phenylthio)isoindoline-1,3-dione - ChemBK. (2024, April 9). [Link]

-

2-(Methylthiomethoxy)isoindoline-1,3-dione | C10H9NO3S | CID 14554290 - PubChem. National Center for Biotechnology Information. [Link]

-

A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education - ACS Publications. (2003, May 1). [Link]

-

Solubility - Chemistry Online @ UTSC. University of Toronto Scarborough. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (2018). [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives - Der Pharma Chemica. (2011). [Link]

-

Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (2014, October 27). [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. (2018, November 30). [Link]

-

2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025, August 6). [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - AIU. (2025, January 25). [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (2024, July 26). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]

- 5. This compound | C9H7NO2S | CID 4101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. acgpubs.org [acgpubs.org]

- 8. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Sulfides Using 2-(Methylthio)isoindoline-1,3-dione

Introduction: The Strategic Importance of Unsymmetrical Sulfides and Advanced Reagents

The organosulfur framework, particularly the unsymmetrical sulfide moiety, is a cornerstone in modern medicinal chemistry and drug development.[1] These structures are not merely passive linkers but often serve as critical pharmacophores that can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Their presence is noted in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer compounds.[1][3] The synthesis of these molecules, however, presents a significant challenge: the controlled formation of a C-S bond between two different organic residues.

Traditional methods for creating unsymmetrical sulfides often rely on reactive and sometimes unstable intermediates like sulfenyl chlorides, or require multi-step sequences. In this context, 2-(Methylthio)isoindoline-1,3-dione, also known as N-(Methylthio)phthalimide, has emerged as a superior electrophilic methylthiolating agent.[4][5] This crystalline solid offers remarkable stability, ease of handling, and high reactivity, making it an invaluable tool for introducing a methylthio (-SMe) group onto a wide range of nucleophiles under mild conditions.[5] This guide provides a comprehensive overview of its application, from mechanistic principles to detailed, field-tested laboratory protocols.

Reaction Mechanism: The Logic of Electrophilic Sulfenylation

The efficacy of this compound lies in the inherent polarity and reactivity of its Nitrogen-Sulfur (N-S) bond. The phthalimide group acts as an excellent leaving group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The reaction can proceed via two primary pathways, depending on the reaction conditions:

-

Direct Nucleophilic Attack: A sufficiently strong nucleophile (Nu⁻) can directly attack the electrophilic sulfur atom, cleaving the N-S bond and displacing the phthalimide anion. This is common for carbanions (e.g., from organometallic reagents) or activated methylene compounds.

-

Acid-Catalyzed Activation: In the presence of a Lewis or Brønsted acid, the carbonyl oxygen of the phthalimide moiety can be protonated or coordinated.[6] This activation further polarizes the N-S bond, enhancing the sulfur's electrophilicity and making it reactive towards even weaker nucleophiles.[6] The reaction proceeds through a highly reactive sulfenium-like intermediate, which is then trapped by the nucleophile.

The phthalimide byproduct is generally stable and can be easily removed during aqueous workup or by crystallization, simplifying product purification.

Caption: General mechanism of sulfenylation using this compound.

Versatility and Scope: A Survey of Compatible Nucleophiles

This compound exhibits broad applicability, reacting efficiently with a diverse range of carbon and heteroatom nucleophiles. This versatility allows for the synthesis of a wide library of unsymmetrical sulfides and related compounds.

| Nucleophile Class | Example Substrate | Typical Conditions | Product Type | Reported Yield (%) | Reference |

| Carbon Nucleophiles | Indoles | Trifluoroacetic Acid (TFA), CH2Cl2 | 2-Thioindoles | 85-95% | [6] |

| 3-Aryloxindoles | Quinidine catalyst, Toluene | Thiolated Oxindoles | up to 99% ee | [6] | |

| Pyrroles | MgBr₂, DMAc, 90 °C | 2-Sulfenyl Pyrroles | 80-95% | ||

| Activated Methylenes | Base (e.g., NaH), THF | α-Thiomethyl Carbonyls | 70-90% | [5] | |

| Unactivated Arenes | Pd(OAc)₂, AgOAc, DCE | Aryl Methyl Sulfides | 60-85% | [6] | |

| Heteroatom Nucleophiles | Thiols (R-SH) | Base (e.g., Et₃N), CH₂Cl₂ | Unsymmetrical Disulfides | 75-95% | [7] |

| Sodium Sulfinates | BF₃·Et₂O, Ionic Liquid/H₂O | Thiosulfonates | 80-92% | [6] |

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, the reagent can be synthesized in-house. A common procedure involves the reaction of potassium phthalimide with methanesulfenyl chloride. However, a more convenient method avoids the use of the unstable sulfenyl chloride.

Materials:

-

Phthalimide

-

Triethylamine (Et₃N)

-

Dimethyl disulfide (DMDS)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Preparation of Methanesulfenyl Chloride (in situ): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve dimethyl disulfide (1.0 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0 equiv.) in DCM dropwise over 15-20 minutes. The reaction is exothermic and generates HCl gas. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The solution should turn a characteristic red/orange color, indicating the formation of CH₃SCl.

-

Reaction with Phthalimide: In a separate flask, suspend phthalimide (1.0 equiv.) in anhydrous DCM and add triethylamine (1.3 equiv.). Cool this mixture to 0 °C.

-

Transfer the freshly prepared methanesulfenyl chloride solution to the phthalimide suspension via cannula, dropwise, at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting phthalimide is consumed.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) to yield this compound as a white crystalline solid.

Protocol 2: General Procedure for the Synthesis of an Unsymmetrical Sulfide (Example: C-H Sulfenylation of Indole)

This protocol details the acid-catalyzed sulfenylation at the C2-position of an indole, a common heterocyclic core in pharmaceuticals.

Caption: Workflow for the synthesis of 2-(methylthio)indole.

Materials & Equipment:

-

Indole (or substituted indole)

-

This compound[4]

-

Trifluoroacetic Acid (TFA)[6]

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Add this compound (1.1 equiv.) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add trifluoroacetic acid (1.2 equiv.) dropwise to the stirred solution. A color change may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting indole and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 2-(methylthio)indole product.

Safety, Handling, and Troubleshooting

Safety Precautions:

-

This compound: While more stable than many sulfenylating agents, it should be handled with care. It may cause skin and eye irritation.[8] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Handle reagents like sulfuryl chloride, triethylamine, and trifluoroacetic acid in a well-ventilated fume hood. These are corrosive and/or toxic.

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Troubleshooting:

-

Low Yield:

-

Cause: Incomplete reaction or degradation of the nucleophile/product.

-

Solution: Ensure all reagents and solvents are anhydrous. Check the purity of the starting materials. Consider adjusting the temperature or reaction time. For weaker nucleophiles, increasing the amount of acid catalyst may be beneficial.

-

-

Formation of Symmetrical Disulfide (from thiol nucleophiles):

-

Cause: Oxidation of the starting thiol.

-

Solution: Maintain an inert atmosphere throughout the reaction. Add the thiol slowly to the solution of the sulfenylating agent.

-

-

Difficult Purification:

-

Cause: Phthalimide byproduct co-eluting with the product.

-

Solution: The phthalimide byproduct is acidic. A wash with a dilute base (e.g., 1 M NaOH) during workup can help remove it. If it persists, optimizing the chromatography solvent system is necessary.

-

References

-

Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2023). MDPI. [Link]

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. (2015). PubMed. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Sulfenylation Chemistry using Polymer-Supported Sulfides. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of unsymmetrical sulfides containing unsaturated and saturated aliphatic side chains. Reaction conditions. (n.d.). ResearchGate. [Link]

-

Preparation of Sulfenyl Pyrroles. (n.d.). Thieme Connect. [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). MDPI. [Link]

-

Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H7NO2S | CID 4101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfenylation Chemistry using Polymer-Supported Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides | MDPI [mdpi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: C-H Functionalization of Indoles with N-(Methylthio)phthalimide

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the C3-sulfenylation of indoles using N-(methylthio)phthalimide (NMTP) .

This guide prioritizes the MgBr₂-catalyzed protocol (developed by Tudge et al., Merck Research Laboratories), which is widely regarded as the most robust, atom-economical, and scalable method for this transformation.

Introduction & Strategic Value

The introduction of a methylthio group (-SMe) at the C3 position of the indole core is a critical transformation in medicinal chemistry. 3-(Methylthio)indoles are key pharmacophores in COX-2 inhibitors, antiviral agents, and anticancer therapeutics.

Traditionally, this synthesis relied on toxic methyl sulfenyl chloride (MeSCl) or low-atom-economy disulfides. N-(Methylthio)phthalimide (NMTP) has emerged as the superior reagent due to its:

-

Stability: A crystalline, non-volatile solid (unlike MeSCl).

-

Selectivity: High preference for C3-functionalization via electrophilic aromatic substitution (SEAr).

-

Atom Economy: The phthalimide byproduct is easily removed or recycled.

Reagent Clarification

Target Reagent: N-(Methylthio)phthalimide (CAS: 14352-95-5).

-

Structure: Phthalimide ring with an -SMe group attached to the Nitrogen.

-

Function: Electrophilic Methylthiolating agent.

-

Note: Do not confuse with N-methylthiophthalimide (thione form), which is used in photochemical [2+2] cycloadditions.

Mechanism of Action: Halide-Catalyzed "Sulfenyl Shuffle"

The reaction does not proceed via direct attack of the indole on the bulky NMTP. Instead, it utilizes a halide-catalyzed shuttle mechanism .

-

Activation: The Lewis Acid (MgBr₂) coordinates with the phthalimide carbonyls.

-

Ligand Exchange: The bromide ion (Br⁻) attacks the sulfur atom of NMTP, displacing the phthalimide anion and generating Methanesulfenyl Bromide (MeSBr) in situ.

-

Functionalization: The highly reactive (and sterically small) MeSBr undergoes rapid SEAr at the indole C3 position.

-

Regeneration: The HBr released reacts with the magnesium-phthalimide species to regenerate MgBr₂ and neutral phthalimide.

Figure 1: The "Sulfenyl Shuffle" mechanism. The halide acts as a shuttle, converting the bulky NMTP into the reactive MeSBr species in situ.

Experimental Protocol

Standard Operating Procedure (MgBr₂ Catalysis)

This protocol is optimized for 1.0 mmol scale.

Reagents:

-

Indole Substrate: 1.0 equiv (e.g., 117 mg for unsubstituted indole)

-

N-(Methylthio)phthalimide (NMTP): 1.1 – 1.2 equiv (212 – 231 mg)

-

Magnesium Bromide (MgBr₂): 0.10 equiv (10 mol%)

-

Note: Use anhydrous MgBr₂ or MgBr₂·OEt₂.

-

-

Solvent: Dichloromethane (DCM) or Dimethylacetamide (DMA).

-

Recommendation: Use DMA for deactivated indoles; DCM for standard substrates.

-

Step-by-Step Workflow:

-

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add Indole (1.0 mmol) and NMTP (1.1 equiv) to the flask.

-

Solvent Addition: Add anhydrous DMA (2.0 mL, 0.5 M concentration). Stir until dissolved.

-

Catalyst Addition: Add MgBr₂ (0.1 mmol) in one portion.

-

Observation: The reaction mixture may turn slightly yellow/orange as MeSBr is generated.

-

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Time: Electron-rich indoles: 1–2 hours. Deactivated indoles: 12–24 hours.

-

-

Quench: Add 5 mL of water to quench the reaction.

-

Workup:

-

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics with 1M NaOH (2 x 10 mL) to remove the phthalimide byproduct (soluble in base).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol for Deactivated Indoles (e.g., Esters, Nitriles)

Indoles with electron-withdrawing groups at C2 or C5 are sluggish.

-

Modification: Add Triethylamine (Et₃N) (1.0 equiv) to the reaction mixture.

-

Reasoning: The base buffers the HBr generated, preventing protonation of the unreactive indole nitrogen and driving the equilibrium forward.

Substrate Scope & Performance Data

The following table summarizes expected yields based on electronic properties of the indole substrate.

| Substrate Class | Substituent (Position) | Reaction Time | Yield (%) | Notes |

| Electron-Rich | -OMe (C5) | 0.5 h | 92-96% | Very rapid; cooling to 0°C may be required to prevent over-sulfenylation. |

| Neutral | -H (Unsubstituted) | 1-2 h | 88-94% | Standard conditions. |

| Halogenated | -Br, -Cl (C5) | 2-4 h | 85-90% | Highly chemoselective; C-Halogen bond remains intact. |

| Steric Hindrance | -Me (C2) | 2-4 h | 80-88% | Slower due to steric clash at C3, but proceeds smoothly. |

| Electron-Poor | -CO₂Me (C2 or C5) | 12-24 h | 60-75% | Requires Et₃N additive. Without base, conversion stalls <20%. |

| N-Protected | N-Methyl, N-Benzyl | 2-4 h | 85-92% | Works well; no N-H deprotonation issues. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (wet solvent) | Use anhydrous MgBr₂ and solvent. Moisture hydrolyzes the active MeSBr. |

| Desulfenylation | Acidic workup | Avoid strong acids during workup. The C3-S bond can be acid-labile. Use basic wash (NaOH) to remove phthalimide. |

| C2-Sulfenylation | C3 position blocked | If C3 is substituted, reaction may occur at C2, but rates are significantly slower. |

| Red/Brown Color | Oxidation of product | 3-SMe indoles are prone to oxidation to sulfoxides. Store under inert atmosphere and avoid prolonged exposure to air/light. |

Safety & Handling

-

N-(Methylthio)phthalimide: May cause skin sensitization. Handle in a fume hood.

-

Magnesium Bromide: Hygroscopic. Store in a desiccator.

-

Reaction Byproducts: Methanethiol (MeSH) is not typically generated in free form, but trace amounts may be present (rotten cabbage odor). Bleach can be used to neutralize glassware.

References

-

Primary Protocol (Halide Catalysis): Tudge, M., Tamiya, M., Savarin, C., & Humphrey, G. R. (2006).[1] Development of a novel, highly efficient halide-catalyzed sulfenylation of indoles. Organic Letters, 8(4), 565–568.[2] [Link]

-

Lewis Acid Alternatives (Mg(ClO4)2): Anies, C., et al. (2003). Reactions of Indoles with N-(Thio)phthalimides. Journal of Organic Chemistry, 68(6), 2517–2520. [Link]

-

Reagent Properties (NMTP): PubChem Compound Summary for CID 85244, N-(Methylthio)phthalimide. [Link]

Sources

Advanced Protocol: Catalytic Enantioselective Sulfenylation Reagents and Methods

Introduction: The Renaissance of Chiral Sulfur

Chiral sulfur motifs are increasingly pivotal in modern drug discovery, serving not just as linkers but as pharmacophores that modulate lipophilicity and metabolic stability. While chiral sulfoxides (e.g., Esomeprazole) are well-established,

This guide addresses the primary challenge in this field: controlling the highly reactive electrophilic sulfur species to prevent racemization and regiochemical scrambling. We focus on two dominant methodologies: Enamine Organocatalysis for carbonyl functionalization and Lewis Base Catalysis for alkene functionalization.

Strategic Reagent Selection: Electrophilic Sulfur Sources

The success of an enantioselective sulfenylation relies heavily on the "leaving group ability" of the electrophilic sulfur reagent. The reagent must be reactive enough to generate the sulfenium ion (

Table 1: Comparative Analysis of Electrophilic Sulfur Reagents

| Reagent Class | Active Species | Reactivity Profile | Ideal Substrate Scope | Handling/Stability |

| Moderate. Requires Lewis Acid or H-bond donor activation. | Ketones, Oxindoles, Enol ethers | High stability. Solid, easy to handle. | ||

| 1-Benzylsulfanyl-1,2,4-triazole | Triazole-S bond | High.[1] Tunable via triazole substitution. | Aldehydes (via Enamine catalysis) | Moderate. Best stored cold. |

| High.[2] More reactive than phthalimides. | Azlactones, electron-rich Arenes | High stability. | ||

| Sulfenyl Chlorides ( | Very High. Often too reactive for high enantiocontrol without cryogenic temps. | Alkenes (Racemic background reaction is a risk) | Low. Moisture sensitive. | |

| Saccharin-S bond | Tunable. Acts as its own Lewis base activator in some systems. | Silyl enol ethers | High stability. |

Mechanistic Principles

Understanding the mode of activation is critical for troubleshooting. We distinguish between Enamine Activation (HOMO-raising of the nucleophile) and Lewis Base Activation (LUMO-lowering of the electrophile).

Diagram 1: Dual Mechanistic Pathways

This diagram contrasts the Jørgensen-Hayashi Enamine cycle with the Lewis Base Activation cycle for alkenes.

Caption: Pathway A utilizes HOMO activation of the substrate, while Pathway B utilizes LUMO activation of the sulfur source via a Lewis Base.

Application Note & Protocol: -Sulfenylation of Aldehydes

Methodology: Organocatalysis using Chiral Secondary Amines. Primary Reference: Marigo et al., Angew.[1] Chem. Int. Ed. 2005 [1].[1]

Rationale

Direct

Materials[2]

-

Substrate: Isovaleraldehyde (1.0 equiv)

-

Reagent: 1-Benzylsulfanyl-1,2,4-triazole (1.1 equiv)

-

Catalyst: (S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) -

Solvent: Toluene (anhydrous)

-

Quench: NaBH

/ MeOH (for in situ reduction to alcohol)

Step-by-Step Protocol

-

Catalyst Loading: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.05 mmol, 16.3 mg) in anhydrous Toluene (2.0 mL).

-

Substrate Addition: Add Isovaleraldehyde (0.5 mmol, 54

L) to the vial. Stir at room temperature for 5 minutes to allow pre-formation of the enamine species (often visible as a slight color change). -

Reaction Initiation: Cool the reaction mixture to 0 °C (ice bath). Add 1-benzylsulfanyl-1,2,4-triazole (0.55 mmol, 105 mg) in one portion.

-

Critical Checkpoint: The reaction is typically fast. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the sulfur reagent is often the best indicator.

-

-

Reaction Termination (Reductive Workup): Once complete (approx. 2-4 hours), dilute with MeOH (2 mL) and add NaBH

(2.0 equiv) carefully at 0 °C.-

Why Reduce? The

-sulfenyl aldehyde is configurationally unstable on silica gel. Reducing it to the

-

-

Isolation: Quench with saturated aqueous NH

Cl. Extract with Et -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results (Representative Data)

| Substrate (R-CHO) | Yield (%) | ee (%) | Notes |

| Isovaleraldehyde | 90% | 98% | High steric bulk improves ee. |

| Propanal | 85% | 93% | Lower ee due to reduced steric differentiation. |

| Dihydrocinnamaldehyde | 88% | 97% | Excellent tolerance for functional groups. |

Application Note & Protocol: Sulfenofunctionalization of Alkenes

Methodology: Lewis Base Catalysis (Chiral Selenophosphoramide). Primary Reference: Denmark et al., J. Am. Chem. Soc. 2014 [2].[2]

Rationale

Unlike carbonyls, simple alkenes lack a handle for enamine formation. Here, we use a Lewis Base catalyst (chiral selenophosphoramide) to activate the sulfur electrophile (

Materials[2]

-

Substrate: trans-4-Octene (1.0 equiv)

-

Reagent:

-Phenylthiosaccharin (1.1 equiv) -

Catalyst: BINAM-derived Selenophosphoramide (5-10 mol%)

-

Nucleophile: Methanol (1.0 equiv) or internal nucleophile

-

Solvent: Dichloromethane (DCM) at -78 °C

Step-by-Step Protocol

-

Complex Formation: In a dry Schlenk flask under Argon, dissolve the Selenophosphoramide catalyst (0.02 mmol) and

-Phenylthiosaccharin (0.22 mmol) in DCM (2 mL). -

Temperature Control: Cool the mixture to -78 °C . This low temperature is crucial to suppress the racemic background reaction between the alkene and the sulfur source.

-

Addition: Add the Alkene (0.2 mmol) and the Nucleophile (e.g., MeOH, 0.2 mmol) simultaneously (or premixed) via syringe pump over 30 minutes.

-

Mechanistic Note: Slow addition ensures the concentration of free alkene is low relative to the chiral catalyst-sulfur complex, favoring the catalyzed pathway.

-

-

Monitoring: Stir at -78 °C for 24 hours. Monitor by NMR (if possible) or TLC.

-

Workup: Quench with saturated NaHCO

while still cold. Warm to room temperature and extract with DCM. -

Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization

Diagram 2: Optimization Decision Tree

Caption: Systematic troubleshooting for catalytic sulfenylation workflows.

Key Tips:

-

Background Reaction: Always run a "blank" reaction (no catalyst). If the reaction proceeds without the catalyst, your temperature is too high or the sulfur reagent is too electrophilic (switch from Succinimide to Phthalimide).

-

Water Content: Organocatalytic cycles involving enamines are tolerant of trace water, but Lewis Base cycles (thiiranium ions) are strictly anhydrous. Use 4Å Molecular Sieves for the latter.

-

Product Stability:

-Sulfenyl aldehydes are prone to epimerization. Always reduce to the alcohol or oxidize to the acid immediately for accurate ee determination.

References

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[1] Enantioselective Organocatalyzed

-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797. Link -

Denmark, S. E., & Jaunet, A. (2014).

-Sulfenylation of Silyl Enol Ethers.[3] Journal of the American Chemical Society, 136(40), 14020–14023. Link -

Trost, B. M., & Rao, M. (2015).

-Branched Aldehydes. Angewandte Chemie International Edition, 54(17), 5026-5029. Link -

Wang, X., & Studer, A. (2017). Radical Enantioselective Sulfenylation. Accounts of Chemical Research, 50(7), 1712–1724. Link

-

Li, Z., et al. (2022).[7] Electrophilic Sulfur Reagent Design Enables Directed syn-Carbosulfenylation of Unactivated Alkenes.[7][8] Journal of the American Chemical Society.[7] Link

Sources

- 1. Enantioselective Organocatalyzed α Sulfenylation of Aldehydes [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

Application Note: Cysteine Modification via N-(Methylthio)phthalimide

The following is a comprehensive Application Note and Protocol guide for the use of N-(methylthio)phthalimide in peptide chemistry.

Executive Summary

N-(Methylthio)phthalimide is a specialized sulfur-transfer reagent used to introduce the methylthio group (

This modification serves two critical functions in advanced peptide synthesis:

-

Reversible Protection (Methanethiolation): The S-S-Me motif is stable to acidic conditions (HF, TFA) used in resin cleavage but is easily removed by reduction, making it an ideal orthogonal protecting group.

-

Activation for Asymmetric Disulfides: The S-S-Me group activates the cysteine thiol. Subsequent reaction with a second thiol (

) yields an unsymmetrical disulfide (

Mechanism of Action

The utility of N-(methylthio)phthalimide lies in the lability of its N-S bond. The phthalimide moiety acts as an excellent leaving group upon nucleophilic attack by a cysteine thiolate.

Reaction Mechanism[1][2]

-

Ionization: The cysteine thiol (

) is deprotonated to the thiolate ( -

Nucleophilic Attack: The thiolate attacks the sulfur atom of the reagent.

-

Displacement: The N-S bond cleaves, releasing the phthalimide anion and forming the mixed methyl disulfide.

Figure 1: Mechanistic pathway for the transfer of the methylthio group to a cysteine thiolate.

Experimental Protocols

Materials & Reagents[2][3][4][5][6]

-

Reagent: N-(Methylthio)phthalimide (CAS 40167-20-2). Note: Ensure you do not purchase N-methylphthalimide (CAS 550-44-7), which lacks the sulfur atom and is unreactive.

-

Solvents: DMF (N,N-dimethylformamide) or DCM (Dichloromethane) for organic solubility; 1:1 Acetonitrile/Water for water-soluble peptides.

-

Base: DIEA (Diisopropylethylamine) or Phosphate Buffer (pH 7.5).

Protocol A: Reversible Cysteine Protection (Methanethiolation)

This protocol installs the S-S-Me group to protect cysteine during subsequent acidic handling or purification steps.

Step-by-Step Procedure:

-

Dissolution: Dissolve the peptide (1.0 eq) in the chosen solvent (e.g., DMF or 50% ACN/H2O) at a concentration of 1–5 mM.

-

pH Adjustment: Check pH. If using organic solvent, add 2.0 eq of DIEA. If aqueous, ensure pH is 7.0–8.0 using phosphate buffer.

-

Reagent Addition: Add 1.5 equivalents of N-(methylthio)phthalimide dissolved in a minimal amount of DMF/DCM.

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup:

-

Precipitation: If in organic solvent, precipitate the peptide with cold diethyl ether. The phthalimide byproduct is soluble in ether and will be washed away.

-

HPLC: If in aqueous media, inject directly onto Prep-HPLC. The phthalimide elutes early; the S-S-Me peptide is more hydrophobic than the starting material.

-

Protocol B: Synthesis of Unsymmetrical Disulfides

This is a "one-pot, two-step" or "isolated intermediate" strategy to link two different peptides (Peptide A and Peptide B).

Workflow:

-

Activation: React Peptide A with N-(methylthio)phthalimide (as per Protocol A) to form Peptide A-S-S-Me . Purify or use crude if conversion is >95%.

-

Coupling: Dissolve Peptide A-S-S-Me and Peptide B-SH (1.0 eq) in pH 7.5 buffer.

-

Exchange: Stir under nitrogen. The reaction is driven by the release of volatile methanethiol (MeSH).

-

Completion: Reaction is typically complete in 1–4 hours.

Figure 2: Workflow for the construction of unsymmetrical disulfides using the S-S-Me activation strategy.

Comparative Analysis of Reagents

Why choose N-(methylthio)phthalimide over other activation reagents?

| Feature | N-(Methylthio)phthalimide | Ellman's Reagent (DTNB) | Pyridyl Disulfide (Pys) |

| Leaving Group | Phthalimide (Neutral/Anion) | TNB (Thionitrobenzoate) | Pyridine-2-thione |

| Activated Group | -S-S-Me (Methyl disulfide) | -S-S-TNB | -S-S-Py |

| Steric Bulk | Low (Methyl is small) | High (Aromatic nitro group) | Medium (Pyridine ring) |

| Atom Economy | High | Low | Medium |

| Driving Force | Volatility of MeSH (in step 2) | Stability of TNB anion | Stability of Pyridine-thione |

| Primary Use | Protection & Asymmetric Synthesis | Quantification of Thiols | Asymmetric Synthesis |

Troubleshooting & Expert Tips (E-E-A-T)

Solubility Issues

-

Problem: The reagent precipitates upon addition to aqueous buffer.

-

Solution: Dissolve N-(methylthio)phthalimide in a small volume of DMF or Acetonitrile before adding to the aqueous peptide solution. Ensure the final organic content is at least 20-30%.

Incomplete Reaction

-

Cause: pH is too low (thiol not ionized) or reagent hydrolysis.

-

Fix: Ensure pH is > 7.0. If using DIEA in DCM, add a catalytic amount of DMAP if the thiol is sterically hindered. Add a second bolus of reagent (0.5 eq) if reaction stalls.

Handling Methanethiol (MeSH)

-

Safety: In the second step (disulfide exchange), methanethiol gas is generated. It has a strong, rotten-cabbage odor.

-

Control: Perform all reactions in a well-ventilated fume hood. Sparging the reaction with nitrogen can help remove MeSH and drive the equilibrium toward the product.

Removal of Protecting Group

-

To regenerate the free thiol from the S-S-Me protected peptide, treat with DTT (10-20 mM) or TCEP in phosphate buffer (pH 8.0) for 30 minutes.

References

- Harpp, D. N., et al. "Chemistry of N-(organothio)phthalimides." Journal of the American Chemical Society. (Seminal work on the reagent class).

-

Kates, S. A., & Albericio, F. (Eds.).[1] Solid-Phase Peptide Synthesis: A Practical Guide. CRC Press. (General protocols on disulfide formation strategies).

-

Sigma-Aldrich. "N-(Methylthio)phthalimide Product Specification." (Note: Verify CAS 40167-20-2).

-

Bachem. "The Thiol-Maleimide Reaction and Disulfide Exchange Strategies." .

-

ResearchGate. "Synthesis of unsymmetrical disulfides via N-(organodithio)phthalimides." .

Sources

One-pot synthesis of chiral sulfoxides using methylthio transfer reagents

Application Notes & Protocols

Topic: One-Pot Synthesis of Chiral Sulfoxides Using Methylthio Transfer Reagents

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are not merely a chemical curiosity; they are a cornerstone of modern asymmetric synthesis and medicinal chemistry.[1][2] The sulfur atom in a sulfoxide is a stereogenic center, capable of existing in two non-superimposable, mirror-image forms (enantiomers) when bearing two different substituents.[1] These molecules are configurationally stable under ambient conditions, with a high barrier to pyramidal inversion, making them ideal chiral auxiliaries and ligands.[1] Their utility is prominent in pharmaceuticals, where compounds like esomeprazole (Nexium) showcase the critical role of a single sulfoxide enantiomer in achieving therapeutic efficacy.

Traditionally, the synthesis of enantiomerically pure sulfoxides has relied on methods like the Andersen synthesis, which involves the diastereoselective reaction of an organometallic reagent with a chiral sulfinate ester, or the asymmetric oxidation of prochiral sulfides.[2][3][4] While effective, these methods can be multi-step and sometimes lack modularity. The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, represents a significant advancement in efficiency and resource economy.

This guide details a powerful one-pot methodology for the synthesis of chiral sulfoxides. The core strategy involves the reaction of an organometallic reagent with an electrophilic methylthio transfer reagent, followed by in situ asymmetric oxidation of the resulting sulfide. This approach offers a streamlined and highly adaptable route to a diverse range of valuable chiral sulfoxides.

Theoretical Framework: A One-Pot Strategy

The logic behind this one-pot synthesis is an elegant convergence of fundamental organometallic and oxidation chemistry. The process can be conceptually broken down into two key stages that occur sequentially in the same flask.

Stage 1: Thioether Formation via Methylthio Transfer The reaction is initiated by combining a suitable organometallic reagent (R-M), typically a Grignard (R-MgX) or organolithium (R-Li) reagent, with an electrophilic methylthio transfer reagent. A prime example of such a reagent is N-(methylthio)phthalimide. This reagent acts as a source of an electrophilic "MeS+" equivalent. The organometallic reagent, a potent nucleophile, attacks the sulfur atom, displacing the phthalimide anion and forming a new carbon-sulfur bond, thus generating a prochiral sulfide (R-SMe) in situ.

Stage 2: In Situ Asymmetric Oxidation Once the sulfide has been formed, a chiral oxidant or a catalytic system is introduced directly into the reaction mixture. This system selectively oxidizes one of the two lone pairs of electrons on the sulfur atom, establishing the stereocenter and yielding the desired chiral sulfoxide with a specific enantiomeric excess (e.e.). The choice of the oxidant system is critical for achieving high enantioselectivity.

The overall workflow is a highly efficient cascade, minimizing the need for isolation and purification of the intermediate sulfide, which saves time, reduces solvent waste, and can improve overall yield by avoiding losses during workup.

Caption: General workflow for the one-pot synthesis of chiral sulfoxides.

Featured Methylthio Transfer Reagent: N-(Methylthio)phthalimide

N-(Alkylthio)imides, such as N-(methylthio)phthalimide, are excellent electrophilic sulfur transfer agents.[5] They are typically stable, crystalline solids that are easy to handle and store, making them superior to many alternative, often malodorous and less stable, sulfur sources like disulfides or thiols.[6]

Properties of N-(Methylthio)phthalimide:

| Property | Value |

|---|---|

| Formula | C₉H₇NO₂S |

| Molar Mass | 193.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Bench-stable, non-volatile |

| Function | Electrophilic "MeS+" source |

Detailed Experimental Protocol

This protocol provides a representative method for the one-pot synthesis of (R)-methyl p-tolyl sulfoxide.

Safety Precautions:

-

Organometallic reagents (Grignard, organolithiums) are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

-

Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are potentially explosive and should be handled with care. Avoid grinding or subjecting it to shock.

-